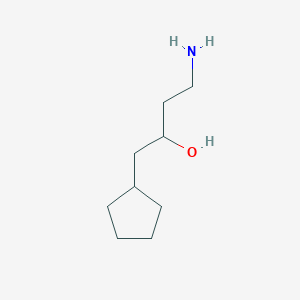

4-Amino-1-cyclopentylbutan-2-ol

Description

BenchChem offers high-quality 4-Amino-1-cyclopentylbutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-cyclopentylbutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-cyclopentylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-6-5-9(11)7-8-3-1-2-4-8/h8-9,11H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKIQUWYBALMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283804 | |

| Record name | Cyclopentaneethanol, α-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447967-16-9 | |

| Record name | Cyclopentaneethanol, α-(2-aminoethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447967-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneethanol, α-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Physicochemical properties of 4-Amino-1-cyclopentylbutan-2-ol"

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-cyclopentylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-cyclopentylbutan-2-ol is an amino alcohol scaffold of significant interest in medicinal chemistry and drug development. As a bifunctional molecule, it incorporates both a nucleophilic amino group and a hydrogen-bonding hydroxyl group, features that are critical for molecular interactions with biological targets. Its structure, combining a flexible butyl chain with a more rigid cyclopentyl moiety, provides a unique conformational landscape for exploration in structure-activity relationship (SAR) studies. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the key physicochemical properties of this compound. It details the methodologies for their determination, interprets expected analytical data, and offers insights into the practical application of this knowledge in a research and development setting. The focus is not merely on presenting data, but on explaining the causality behind experimental choices, ensuring a robust and validated approach to characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

-

IUPAC Name: 4-Amino-1-cyclopentylbutan-2-ol

-

Molecular Formula: C₉H₁₉NO

-

Molecular Weight: 157.25 g/mol

-

CAS Number: 1447967-16-9[1]

-

Chemical Structure:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Protocol: Analytical Purity and Identity by HPLC-UV/MS

Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in pharmaceutical development. Since 4-Amino-1-cyclopentylbutan-2-ol lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is necessary. Coupling HPLC to a mass spectrometer provides both purity and identity confirmation.

Methodology:

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Prepare further dilutions for linearity and sensitivity assessments.

-

HPLC System & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). C18 columns are versatile and robust for separating compounds of moderate polarity.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid protonates the amine, improving peak shape and aiding ionization for MS detection.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

-

Detection:

-

Mass Spectrometer (ESI+): Scan a mass range that includes the analyte's m/z (e.g., 50-300 Da). In positive electrospray ionization mode (ESI+), the analyte will be detected as its protonated molecular ion [M+H]⁺ at m/z 158.

-

-

System Suitability: Before analysis, perform five replicate injections of a standard solution. The Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%, and the peak tailing factor should be between 0.8 and 1.5. [2]5. Analysis: Inject the sample and integrate the peak corresponding to the analyte. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Potential Applications in Research and Drug Development

Substituted amino alcohols are prevalent motifs in a wide array of biologically active molecules. The unique combination of a cyclopentyl group and an amino alcohol functionality in 4-Amino-1-cyclopentylbutan-2-ol makes it a valuable building block for several reasons: [3][4]

-

Scaffold for Synthesis: It can serve as a starting material for creating libraries of compounds for screening. The amine and hydroxyl groups offer two distinct points for chemical modification.

-

Chiral Pool Synthesis: The hydroxyl-bearing carbon is a chiral center. Resolution of the enantiomers or asymmetric synthesis can provide access to stereochemically pure compounds, which is critical as different enantiomers often have vastly different biological activities and safety profiles. [5]* Pharmacophore Mimicry: The amino alcohol moiety can mimic the structure of natural ligands, such as amino acids or neurotransmitters, enabling it to interact with enzymes or receptors. The cyclopentyl group adds lipophilicity, which can enhance membrane permeability or fill hydrophobic pockets in a binding site.

Conclusion

4-Amino-1-cyclopentylbutan-2-ol represents a versatile and promising chemical scaffold for medicinal chemistry and pharmaceutical research. While publicly available experimental data on its properties are limited, this guide provides a robust framework for its characterization based on established chemical principles and validated analytical methodologies. By employing the protocols outlined for spectroscopy, titration, and chromatography, researchers can confidently determine the physicochemical profile of this compound. This essential data will underpin its effective use in the synthesis of novel chemical entities and accelerate the journey of drug discovery and development.

References

-

PubChem. 4-(Aminomethyl)cyclobut-2-en-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

Conway, L., & Evans, P. (2020). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Semantic Scholar. Available from: [Link]

-

Conway, L., & Evans,P. (2020). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. Available from: [Link]

-

PubChem. 1-Cyclopentylbutan-2-ol. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).

-

Doc Brown's Advanced Organic Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. Available from: [Link]

Sources

- 1. 1488825-19-9|4-Amino-1-cyclopentyl-2-methylbutan-2-ol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. US7229981B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl)-amino)-2-cyclopentenyl-1-methanol - Google Patents [patents.google.com]

"Spectroscopic data (NMR, IR, MS) of 4-Amino-1-cyclopentylbutan-2-ol"

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 4-Amino-1-cyclopentylbutan-2-ol

Executive Summary

4-Amino-1-cyclopentylbutan-2-ol (CAS: 1447967-16-9) represents a critical pharmacophore scaffold, particularly in the synthesis of amino-alcohol-based protease inhibitors and GPCR ligands. Its structural complexity—combining a lipophilic aliphatic cycle (cyclopentyl), a chiral secondary alcohol, and a primary amine—presents unique challenges in spectroscopic validation.

This guide provides a comprehensive analysis of the spectroscopic signature of this molecule. Unlike standard database entries, this document focuses on the causality of signal patterns, enabling researchers to distinguish the target molecule from common synthetic byproducts (e.g., incomplete reduction intermediates or regioisomers).

Structural Analysis & Physicochemical Context

Before interpreting spectra, we must define the magnetic and fragmentation environments.

-

Molecular Formula:

-

Molecular Weight: 157.26 g/mol

-

Stereochemistry: The C2 position is chiral. Commercial samples are often supplied as racemates unless specified as (R) or (S).

-

Solubility Profile: Highly soluble in methanol and DMSO; moderate solubility in chloroform (

).

Structural Numbering for Assignment:

-

Ring: C1'–C5' (Cyclopentyl)

-

Linker: C1 (Methylene bridge)

-

Chiral Center: C2 (Methine attached to OH)

-

Spacer: C3 (Methylene)

-

Terminus: C4 (Methylene attached to

)

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.

Electrospray Ionization (ESI-MS)

In positive mode (ESI+), the molecule exhibits a distinct protonation pattern due to the basic primary amine.

| Ion Type | m/z (Observed) | Interpretation |

| [M+H]⁺ | 158.2 | Protonated molecular ion (Base Peak). |

| [M+Na]⁺ | 180.2 | Sodium adduct (common in glass/solvent contamination). |

| [M+H - H₂O]⁺ | 140.2 | Dehydration product. Diagnostic of secondary alcohols. |

Fragmentation Logic (EI/CID)

Understanding the fragmentation is crucial for validating the carbon backbone. The molecule undergoes characteristic

Primary Fragmentation Pathway:

-

-Cleavage at Amine: The bond between C3 and C4 is vulnerable, often yielding a fragment at m/z 30 (

- -Cleavage at Alcohol: Cleavage adjacent to the hydroxyl group drives the formation of stable oxonium ions.

DOT Diagram: Fragmentation Pathway

Figure 1: Proposed fragmentation pathways for 4-Amino-1-cyclopentylbutan-2-ol under positive ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below assumes

¹H NMR (400 MHz, CDCl₃)

| Position | Shift ( | Mult. | Int.[1][2][3][4][5] | Coupling ( | Assignment Logic |

| C2-H | 3.75 - 3.85 | m | 1H | - | Deshielded methine |

| C4-H₂ | 2.80 - 2.95 | t | 2H | 6.8 | Deshielded methylene |

| OH/NH₂ | 2.00 - 2.80 | br s | 3H | - | Exchangeable protons. Often one broad combined peak. |

| C1'-H | 1.85 - 1.95 | m | 1H | - | Cyclopentyl methine (connection point). |

| Ring | 1.45 - 1.80 | m | 6H | - | Cyclopentyl methylene envelope (C2', C5', part of C3', C4'). |

| C3-H₂ | 1.50 - 1.65 | m | 2H | - | Methylene |

| C1-H₂ | 1.35 - 1.45 | m | 2H | - | Methylene bridge. Diastereotopic protons may split if resolution is high. |

| Ring | 1.05 - 1.20 | m | 2H | - | Remaining Cyclopentyl protons (shielded face). |

Critical Interpretation Note: The C1-H₂ (methylene bridge) and C3-H₂ signals are diagnostic.

-

If C1 appears as a clean doublet, it implies the ring is not cyclopentyl but perhaps isopropyl (check integration).

-

The C2-H multiplet pattern is complex due to coupling with non-equivalent protons on C1 and C3 (due to chirality).

¹³C NMR (100 MHz, CDCl₃)

| Carbon | Shift ( | Type | Assignment Logic |

| C2 | 70.5 | CH | Carbinol carbon (attached to OH). |

| C4 | 39.8 | CH₂ | Carbon |

| C1 | 44.2 | CH₂ | Methylene bridge. |

| C3 | 37.5 | CH₂ | Internal methylene. |

| C1' | 36.8 | CH | Ring attachment point. |

| C2'/C5' | 32.8 | CH₂ | Ring carbons |

| C3'/C4' | 25.1 | CH₂ | Ring carbons |

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group environment.

-

3350–3400 cm⁻¹ (Broad): O-H stretching (H-bonded).

-

3280–3300 cm⁻¹ (Shoulder): N-H stretching (primary amine doublet often obscured by OH).

-

2850–2960 cm⁻¹ (Strong): C-H stretching (

). Distinct bands for -

1580–1650 cm⁻¹ (Medium): N-H bending (scissoring) of primary amine.

-

1050–1100 cm⁻¹ (Strong): C-O stretching (secondary alcohol).

Experimental Protocol: Sample Preparation for Analysis

To ensure the data matches the tables above, follow this self-validating protocol.

Step 1: Solvent Selection

-

Routine ID: Use

(Chloroform-d) + 0.03% TMS.-

Why: Good solubility, clear separation of aliphatic peaks.

-

-

Full Characterization: Use

.-

Why: Separates OH and NH protons (prevents exchange broadening). The OH doublet will appear at ~4.5 ppm, confirming the secondary alcohol nature.

-

Step 2: "Shake Test" (D₂O Exchange)

-

Run standard ¹H NMR in

. -

Add 1 drop of

to the NMR tube and shake. -

Validation: The broad peak at 2.0-2.8 ppm (OH/NH₂) must disappear. If it remains, the sample contains non-exchangeable impurities (e.g., solvent residue).

DOT Diagram: Analytical Workflow

Figure 2: Step-by-step workflow for spectroscopic validation.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Cyclopentyl and Amino-alcohol fragment shifts).[6][7]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54401752 (1-Cyclopentylbutan-2-ol derivatives). Link

-

BLD Pharm. Product Analysis: 4-Amino-1-cyclopentylbutan-2-ol (Cat# BD01015027).[8][9][10][11][12] Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 1-Cyclopentylbutan-2-ol | C9H18O | CID 54401752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 1789007-32-4|3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 9. 1488825-19-9|4-Amino-1-cyclopentyl-2-methylbutan-2-ol|BLD Pharm [bldpharm.com]

- 10. 2719620-53-6|rel-(1R,2R,4S)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol|BLD Pharm [bldpharm.com]

- 11. 26734-08-7|4-Amino-2-methylbutan-2-ol|BLD Pharm [bldpharm.com]

- 12. 13725-38-7|3-Aminocyclopentanol|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note & Protocol: A Robust Asymmetric Synthesis of (S)-4-Amino-1-cyclopentylbutan-2-ol

Abstract: This document provides a comprehensive guide for the asymmetric synthesis of (S)-4-Amino-1-cyclopentylbutan-2-ol, a valuable chiral building block for drug discovery and development. Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry, and the incorporation of a cyclopentyl moiety can enhance metabolic stability and optimize hydrophobic interactions.[1][2] The presented strategy is centered around a highly efficient and stereoselective Noyori-type asymmetric transfer hydrogenation (ATH) of a key α-aminoketone precursor. This protocol is designed for reproducibility and scalability, offering a reliable pathway to the target molecule in high yield and excellent enantiomeric purity. Each step is detailed with expert rationale, ensuring both procedural clarity and a deep understanding of the underlying chemical principles.

Strategic Overview: Retrosynthetic Analysis

The core challenge in synthesizing 4-Amino-1-cyclopentylbutan-2-ol lies in the precise installation of the stereocenter at the C2 position. Our strategy hinges on establishing this chirality through the asymmetric reduction of a prochiral ketone, a method renowned for its reliability and high enantioselectivity.[3] The amino group is introduced early in the sequence from a stable azide precursor and protected to ensure compatibility with subsequent steps. This retrosynthetic approach breaks down the target molecule into readily accessible starting materials.

Caption: Overall workflow for the asymmetric synthesis.

Mechanism of Stereocontrol: The Asymmetric Transfer Hydrogenation

The enantioselectivity of the key reduction step is dictated by the chiral environment created by the ruthenium catalyst complexed with the (R,R)-TsDPEN ligand. The reaction proceeds through a six-membered pericyclic transition state.

Causality of Stereoselection:

-

Ligand Coordination: The N-tosylated diamine ligand and the cymene group coordinate to the ruthenium center, forming a stable, chiral catalyst.

-

Hydride Formation: Formic acid acts as the terminal reductant, transferring a hydride to the ruthenium center to form a chiral ruthenium-hydride species.

-

Substrate Docking: The protected α-amino ketone coordinates to the metal center. The bulky cyclopentyl group and the Boc-protected amine orient themselves to minimize steric clash with the phenyl groups of the DPEN ligand.

-

Stereoselective Hydride Transfer: The hydride is delivered to one specific face of the ketone carbonyl (the Re face in this case), driven by the steric and electronic influences of the chiral ligand. This locks in the (S)-configuration at the newly formed alcohol center.

Caption: The catalytic cycle of Noyori asymmetric transfer hydrogenation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium azide is highly toxic and can form explosive metal azides; handle with extreme care.

Protocol 1: Synthesis of 4-Chloro-1-cyclopentylbutan-1-one

-

Rationale: This step constructs the basic carbon skeleton via a Grignard reaction, a classic and reliable method for C-C bond formation.

-

Procedure:

-

To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (5.8 g, 0.24 mol, 1.2 eq).

-

Add 50 mL of anhydrous tetrahydrofuran (THF). Add a few drops of cyclopentyl bromide (29.8 g, 0.20 mol, 1.0 eq) dissolved in 100 mL of anhydrous THF to initiate the Grignard reaction.

-

Once initiated, add the remaining cyclopentyl bromide solution dropwise, maintaining a gentle reflux. After addition, stir for 1 hour at room temperature.

-

Cool the Grignard solution to -78 °C (dry ice/acetone bath).

-

In a separate flask, dissolve 4-chlorobutyryl chloride (29.6 g, 0.21 mol, 1.05 eq) in 50 mL of anhydrous THF.

-

Add the 4-chlorobutyryl chloride solution dropwise to the cold Grignard reagent via an addition funnel over 1 hour, keeping the internal temperature below -65 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude oil by vacuum distillation or column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the product as a colorless oil.

-

Protocol 2: Synthesis of 4-Azido-1-cyclopentylbutan-1-one

-

Rationale: A standard SN2 displacement of the chloride with azide. DMF is used as a polar aprotic solvent to accelerate the reaction.

-

Procedure:

-

Dissolve 4-chloro-1-cyclopentylbutan-1-one (17.5 g, 0.10 mol, 1.0 eq) in 200 mL of dimethylformamide (DMF).

-

Add sodium azide (9.8 g, 0.15 mol, 1.5 eq) in one portion.

-

Heat the mixture to 60 °C and stir for 12 hours. Monitor reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into 500 mL of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the azido-ketone, which is often used in the next step without further purification.

-

Protocol 3 & 4: Azide Reduction and Boc Protection

-

Rationale: The azide is reduced to a primary amine via catalytic hydrogenation. The resulting amine is immediately protected with a Boc group to prevent side reactions and to provide a key coordinating group for the subsequent asymmetric reduction.

-

Procedure:

-

Dissolve the crude 4-azido-1-cyclopentylbutan-1-one (~0.10 mol) in 250 mL of methanol.

-

Carefully add 10% Palladium on carbon (Pd/C, ~1.0 g, catalyst).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) for 6 hours, or until TLC indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate to obtain the crude amino-ketone.

-

Immediately dissolve the crude amine in 200 mL of dichloromethane (DCM). Add triethylamine (Et3N) (21 mL, 0.15 mol, 1.5 eq).

-

Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc2O) (24.0 g, 0.11 mol, 1.1 eq) in 50 mL of DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield tert-butyl (4-cyclopentyl-4-oxobutyl)carbamate as a white solid.

-

Protocol 5 & 6: Asymmetric Transfer Hydrogenation and Deprotection

-

Rationale: This is the crucial stereocenter-forming step. A Noyori-type catalyst with an (R,R) ligand is used to stereoselectively reduce the ketone to the (S)-alcohol. [3]The final step is a standard acid-catalyzed removal of the Boc protecting group.

-

Procedure:

-

In a flask under nitrogen, prepare a 5:2 mixture of formic acid and triethylamine (HCOOH/Et3N azeotrope).

-

To a separate flask under nitrogen, add the protected amino ketone (12.8 g, 0.05 mol, 1.0 eq) and the RuCl catalyst (160 mg, 0.25 mmol, 0.005 eq).

-

Add 100 mL of the HCOOH/Et3N mixture and stir the solution at 40 °C for 24 hours. Monitor the reaction for the disappearance of the ketone by TLC.

-

Upon completion, cool the reaction, dilute with 200 mL of DCM, and carefully wash with water and saturated sodium bicarbonate solution until gas evolution ceases.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected amino alcohol.

-

Dissolve the crude product in 100 mL of DCM and cool to 0 °C.

-

Add 50 mL of trifluoroacetic acid (TFA) dropwise.

-

Stir at room temperature for 2 hours.

-

Concentrate the solvent under reduced pressure. Dissolve the residue in DCM and wash with 1M NaOH to neutralize excess acid.

-

Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by crystallization or chromatography to yield (S)-4-Amino-1-cyclopentylbutan-2-ol.

-

Quantitative Data Summary

The following table presents the expected outcomes for the synthetic sequence, based on established literature precedents for analogous transformations.

| Step | Product Name | Expected Yield (%) | Key Analytical Data |

| 1 | 4-Chloro-1-cyclopentylbutan-1-one | 75-85% | 1H NMR, 13C NMR, MS |

| 2 | 4-Azido-1-cyclopentylbutan-1-one | >95% (crude) | IR (strong azide stretch ~2100 cm-1) |

| 3/4 | tert-butyl (4-cyclopentyl-4-oxobutyl)carbamate | 80-90% (2 steps) | 1H NMR, 13C NMR, MS |

| 5 | Boc-protected (S)-4-Amino-1-cyclopentylbutan-2-ol | 90-98% | Chiral HPLC/SFC (for e.e. determination) |

| 6 | (S)-4-Amino-1-cyclopentylbutan-2-ol | >95% | >98% e.e. , 1H NMR, 13C NMR, HRMS |

References

-

Conway, L., & Evans, P. (2021). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Journal of Chemical Research, 46(1-2).

-

ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.

-

ResearchGate. (n.d.). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides.

-

ResearchGate. (n.d.). An Improved Approach to Chiral Cyclopentenone Building Blocks. Total Synthesis of Pentenomycin I and Neplanocin A.

-

Hu, W., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7, 1104-1108.

-

PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

-

BLDpharm. (n.d.). 4-Amino-1-cyclopentyl-2-methylbutan-2-ol.

-

ResearchGate. (n.d.). Asymmetric synthesis of (+)-2 from 4a.

-

Pagar, V. V., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketone HCl Salts. The Journal of Organic Chemistry, 89(9), 6085–6099.

-

Mukherjee, A., et al. (2023). Synthesis of a-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(3).

-

de la Torre, X. G., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(23), 1937-1949.

Sources

Topic: Purification of Diastereomeric Mixtures of Amino Alcohols: Strategies and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides an in-depth exploration of the methodologies for purifying diastereomeric mixtures of amino alcohols. These compounds are of paramount importance as they form the structural core of countless natural products and active pharmaceutical ingredients (APIs).[1] The precise three-dimensional arrangement of atoms in these molecules is often the determining factor for their biological activity, making the isolation of single, pure stereoisomers a critical step in drug discovery and development.[1]

This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the separation of these challenging mixtures. We will delve into the three primary strategies: Crystallization, Chromatography, and Enzymatic Resolution, providing detailed protocols and comparative data to guide your selection of the most effective method.

The Challenge of Diastereomers

Stereoisomers are molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations. They are broadly divided into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). Diastereomers arise when a molecule has two or more chiral centers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties, such as solubility, melting point, and chromatographic retention times.[2] This fundamental difference is the key that we, as scientists, exploit for their separation.

The purification of amino alcohol diastereomers, such as the separation of ephedrine from pseudoephedrine, is a classic challenge in synthetic and medicinal chemistry.[3][4] Success hinges on leveraging the subtle differences in their physical and chemical properties.

Crystallization-Based Purification Methods

Crystallization is a powerful, scalable, and often cost-effective technique for separating diastereomers. The strategy relies on the differential solubility of the diastereomers in a given solvent system, allowing one to crystallize out of solution while the other remains dissolved.

Diastereomeric Salt Formation and Fractional Crystallization

This is the most established and widely used crystallization method for resolving chiral compounds, including amino alcohols.[5] The principle involves reacting the diastereomeric (or racemic) mixture of amino alcohols, which are bases, with a single enantiomer of a chiral acid (the "resolving agent"). This reaction forms a pair of diastereomeric salts with significantly different solubilities.

The Causality Behind the Choice: The selection of the resolving agent and solvent is the most critical experimental variable. The goal is to form a pair of diastereomeric salts where one is highly crystalline and sparingly soluble, while the other is highly soluble in the chosen solvent. This solubility difference drives the separation. Common resolving agents include tartaric acid and mandelic acid.[5][6]

Protocol 1: Resolution of (±)-Ephedrine via Diastereomeric Salt Formation

This protocol is based on the principle of forming diastereomeric salts with mandelic acid. While traditionally performed in standard solvents, innovative approaches have utilized supercritical CO₂ as an anti-solvent to induce precipitation.[6]

Materials:

-

Racemic Ephedrine Mixture

-

(R)-(-)-Mandelic Acid

-

Methanol (or other suitable solvent)

-

Filtration apparatus (Büchner funnel)

-

1 M NaOH solution

-

Diethyl ether or Dichloromethane (DCM) for extraction

-

Anhydrous MgSO₄ or Na₂SO₄

-

Rotary evaporator

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic ephedrine mixture in a minimum amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in warm methanol.

-

Crystallization: Slowly add the mandelic acid solution to the ephedrine solution with gentle stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator (e.g., 4 °C) to promote crystallization. The salt of one diastereomer should precipitate out of the solution.

-

Scientist's Note: Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity. Rapid crashing out of the solution can trap impurities and the other diastereomer.

-

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomeric salt.

-

Liberation of the Free Base: Suspend the collected crystals in water and add 1 M NaOH solution dropwise until the pH is basic (pH > 11). This deprotonates the amine, liberating the free amino alcohol from its salt.

-

Extraction: Extract the liberated amino alcohol into an organic solvent like diethyl ether or DCM (perform 3 extractions).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified amino alcohol diastereomer.

-

Analysis: Determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Crystallization-Induced Diastereomer Transformation (CIDT)

CIDT is a more advanced and efficient dynamic resolution process that can theoretically convert a 1:1 diastereomeric mixture entirely into a single, desired solid diastereomer, achieving yields of up to 100%.[7] This method is applicable when the stereocenters are labile and can epimerize (interconvert) in solution.

The process leverages an equilibrium between the two diastereomers in the solution phase. By setting conditions where one diastereomer is significantly less soluble and crystallizes, its removal from the solution shifts the equilibrium, causing the more soluble diastereomer to convert into the less soluble one, which then also crystallizes.[8][9]

Chromatographic Separation Techniques

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Since diastereomers have different physical properties, they can often be separated using standard achiral chromatography.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a workhorse technique for the analysis and purification of amino alcohol diastereomers. Separation is achieved based on differences in hydrophobicity.

The Causality Behind the Method: A C18 (octadecylsilane) column is commonly used as the nonpolar stationary phase. The mobile phase is typically a polar mixture, such as acetonitrile and water.[10] Diastereomers will interact differently with the C18 chains, leading to different retention times. Additives like trifluoroacetic acid (TFA) are often included in the mobile phase to improve peak shape by acting as an ion-pairing agent and protonating the amino group.[10]

Protocol 2: RP-HPLC Separation of Amino Alcohol Diastereomers

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical or preparative column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Diastereomeric mixture of amino alcohols

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of 70% water with 0.1% TFA (Solvent A) and 30% ACN with 0.1% TFA (Solvent B). Degas the mobile phase by sonication or helium sparging.

-

Scientist's Note: The optimal ratio of water to organic solvent must be determined empirically. A gradient elution (where the percentage of organic solvent is increased over time) can be effective for separating diastereomers with close retention times.[10]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C (or controlled)

-

Injection Volume: 10 µL

-

Detection: UV at a suitable wavelength (e.g., 230 nm).[10]

-

-

Analysis: Inject the sample and run the HPLC method. The two diastereomers should elute as separate peaks. The resolution (Rs) between the peaks should be >1.5 for baseline separation.

-

Method Optimization: If separation is poor, adjust the mobile phase composition (e.g., change the ACN/water ratio, try methanol as the organic modifier) or the pH.

Indirect Separation via Chiral Derivatization

When direct separation is difficult, an alternative strategy is to react the amino alcohol mixture with a chiral derivatizing agent.[11] This converts the pair of enantiomers (if starting from a racemate) into a pair of diastereomers, which can then be readily separated on a standard achiral column.[11][12]

Comparative Chromatographic Data

The following table summarizes typical conditions used for the separation of ephedrine diastereomers, highlighting the versatility of chromatographic methods.

| Method | Stationary Phase | Mobile Phase | Detection | Resolution (Rs) | Reference |

| RP-HPLC | C18 | Acetonitrile / 0.1% TFA in Water | UV (230 nm) | Baseline separation achieved | [10] |

| HPLC-MIP | Molecularly Imprinted Polymer | Methanol / Acetic Acid-Sodium Acetate Buffer (pH 3.6) | UV | Baseline separation achieved | [3] |

| FI-ESI-FAIMS-MS | None (Gas Phase) | Methanol / Water with Ammonium Acetate | MS | Complete separation based on ion mobility | [4][13] |

Enzymatic Resolution

Enzymatic methods offer exceptional selectivity and operate under mild, environmentally friendly conditions. The strategy, known as kinetic resolution, utilizes an enzyme that preferentially catalyzes a reaction on one stereoisomer in the mixture, leaving the other untouched.[14]

The Causality Behind the Method: Enzymes, being chiral macromolecules, create a three-dimensional active site that distinguishes between stereoisomers. Lipases are commonly used to selectively acylate an amino alcohol or hydrolyze an amino alcohol ester.[15][16] For example, a lipase might rapidly acylate the (R)-amino alcohol while leaving the (S)-amino alcohol largely unreacted. The resulting product (an ester) and the unreacted starting material (an alcohol) have very different polarities and can be easily separated by standard techniques like extraction or chromatography.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Alcohol

This protocol describes a typical transesterification reaction using a commercially available lipase.

Materials and Equipment:

-

Racemic amino alcohol

-

Immobilized Lipase (e.g., Novozym 435 from Candida antarctica, or lipase from Pseudomonas sp.)[15]

-

Anhydrous organic solvent (e.g., Toluene, THF)

-

Acyl donor (e.g., Vinyl acetate, Ethyl acetate)

-

Shaking incubator or magnetic stirrer

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a dry flask, dissolve the racemic amino alcohol (1 equivalent) in the anhydrous organic solvent.

-

Add Acyl Donor: Add an excess of the acyl donor, such as vinyl acetate (e.g., 3 equivalents).

-

Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Scientist's Note: Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused, making the process more economical and scalable.

-

-

Reaction Monitoring: Seal the flask and let the reaction proceed at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both the product and the remaining starting material.

-

Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the acylated amino alcohol (ester) and the unreacted amino alcohol. Separate these two compounds using silica gel column chromatography, exploiting their significant difference in polarity.

-

Analysis: Determine the enantiomeric excess (e.e.) of the separated ester and the unreacted alcohol to evaluate the success of the resolution. The effectiveness of the resolution is often described by the enantiomeric ratio (E).

Method Selection Guide

Choosing the right purification strategy depends on several factors, including the scale of the separation, the properties of the amino alcohol, available equipment, and the desired final purity.

References

- Separation of ephedrine stereoisomers by molecularly imprinted polymers —influence of synthetic conditions and mobile phase compositions on the chroma... Analyst (RSC Publishing).

- Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.

- Enzymatic Resolutions of Cyclic Amino Alcohol Precursors1. RSC Publishing.

- Separation and Quantitation of the Stereoisomers of Ephedra Alkaloids in Natural Health Products Using Flow Injection-Electrospray Ionization. ACS Publications.

- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications.

- Separation of Ephedrine and Pseudoephedrine Isomers Using SCIEX SelexION® Differential Mobility Technology. SCIEX.

- Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience.

- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. ACS.org.

- Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals.

- Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. NIH.

- Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications.

- Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs. PubMed.

- Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Taylor & Francis Online.

-

Chiral resolution. Wikipedia. Available at: [Link]

- Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. ACS Publications.

-

State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate. Available at: [Link]

- Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA. OpenBU.

-

Kinetic resolution of racemic β-amino alcohols (a) and amines (b) by Arthrobacter sp. TYUT010-15. ResearchGate. Available at: [Link]

-

New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Request PDF - ResearchGate. Available at: [Link]

-

Lipases-catalyzed enantioselective kinetic resolution of racemates: A review. JOCPR. Available at: [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available at: [Link]

-

Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

-

The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. santaisci.com [santaisci.com]

- 3. Separation of ephedrine stereoisomers by molecularly imprinted polymers—influence of synthetic conditions and mobile phase compositions on the chromatographic performance - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. akjournals.com [akjournals.com]

- 11. open.bu.edu [open.bu.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. lcms.cz [lcms.cz]

- 14. jocpr.com [jocpr.com]

- 15. Enzymatic resolutions of cyclic amino alcohol precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: High-Fidelity Asymmetric Synthesis Using 4-Amino-1-cyclopentylbutan-2-ol

Executive Summary

This guide details the strategic application of 4-Amino-1-cyclopentylbutan-2-ol (ACB-ol) as a chiral auxiliary in asymmetric alkylation and aldol reactions. Unlike ubiquitous 1,2-amino alcohols (e.g., Evans’ auxiliaries or pseudoephedrine) which form 5-membered rings, ACB-ol is a

When utilized as a chiral auxiliary, ACB-ol is cyclized to form a 1,3-oxazinan-2-one scaffold. This 6-membered ring offers distinct conformational rigidity and steric screening properties, driven by the bulky cyclopentylmethyl group adjacent to the ring oxygen. This protocol outlines the transformation of the linear precursor into the active auxiliary, the acylation-alkylation cycle, and the non-destructive cleavage to recover the auxiliary.

Key Advantages[1]

-

Conformational Locking: The 6-membered oxazinanone ring adopts a chair conformation where the cyclopentylmethyl group occupies the equatorial position, rigidly directing the N-acyl group.

-

Crystalline Intermediates: The resulting imides are often highly crystalline, allowing for enantiomeric enrichment via recrystallization rather than chromatography.

-

Steric Bulk: The cyclopentyl moiety provides a high degree of facial selectivity (diastereomeric ratios >95:5) without the extreme steric hindrance that can retard reaction rates in tert-butyl analogs.

Mechanistic Basis & Strategic Design

The efficacy of ACB-ol relies on its conversion into a cyclic carbamate (oxazinan-2-one). In the asymmetric alkylation of the attached N-acyl group, the reaction proceeds through a Z-enolate .

The metal cation (typically Li

Pathway Visualization

The following diagram illustrates the lifecycle of the auxiliary: Activation, Acylation, Stereoselective Reaction, and Cleavage.

Caption: The ACB-ol auxiliary lifecycle, highlighting the conversion to the active 6-membered oxazinanone and the recycling loop.

Experimental Protocols

Protocol A: Synthesis of the Active Auxiliary (Cyclization)

Objective: Convert linear 4-Amino-1-cyclopentylbutan-2-ol into 6-(cyclopentylmethyl)-1,3-oxazinan-2-one.

Reagents:

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) OR Triphosgene (0.4 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et

N) (2.5 equiv)

Procedure:

-

Dissolution: Dissolve 4-Amino-1-cyclopentylbutan-2-ol (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Base Addition: Cool to 0°C and add Et

N (25 mmol). -

Cyclization:

-

Method A (CDI): Add CDI (12 mmol) portion-wise. Stir at 0°C for 1 hour, then reflux for 4 hours.

-

Method B (Triphosgene): Add solution of triphosgene (4 mmol) in DCM slowly over 30 mins at 0°C. Warm to Room Temperature (RT) and stir for 3 hours.

-

-

Workup: Quench with saturated NH

Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na -

Purification: Recrystallize from EtOAc/Hexanes to obtain the oxazinanone as a white solid.

Validation Point:

Protocol B: N-Acylation of the Auxiliary

Objective: Attach the substrate (acyl group) to the auxiliary.

Reagents:

-

Oxazinanone Auxiliary (from Protocol A) (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv)

-

Acid Chloride (R-COCl) (1.2 equiv)

-

Anhydrous THF

Procedure:

-

Dissolve the oxazinanone (5 mmol) in anhydrous THF (20 mL) and cool to -78°C.

-

Add n-BuLi (2.5 M in hexanes, 2.2 mL) dropwise. Stir for 30 min to form the lithiated carbamate.

-

Add the acid chloride (6 mmol) dropwise.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

-

Quench with saturated NH

Cl. Extract with EtOAc. -

Purify via silica gel chromatography (typically 10-20% EtOAc/Hexanes).

Protocol C: Asymmetric Alkylation (The Critical Step)

Objective: Introduce a new stereocenter

Reagents:

-

N-Acyl Oxazinanone (1.0 equiv)

-

NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv) - Preferred over LDA for 6-membered rings to minimize side reactions.

-

Alkyl Halide (R'-X) (3.0 - 5.0 equiv)

-

THF (Anhydrous)

Procedure:

-

Enolization: Cool a solution of N-acyl oxazinanone (1.0 mmol) in THF (10 mL) to -78°C.

-

Base Addition: Add NaHMDS (1.0 M in THF, 1.1 mL) dropwise. Stir for 45–60 minutes to ensure complete Z-enolate formation.

-

Alkylation: Add the alkyl halide (dissolved in minimal THF if solid) rapidly.

-

Reaction: Stir at -78°C for 2–4 hours. (Monitor by TLC; some unreactive electrophiles may require warming to -40°C).

-

Quench: Quench with acetic acid (2.0 equiv) in THF at -78°C, then pour into brine.

-

Isolation: Extract, dry, and concentrate. Determine Diastereomeric Ratio (dr) via crude NMR.

Data Interpretation Table:

| Parameter | Observation | Action |

| dr (Crude) | > 95:5 | Proceed to cleavage. |

| dr (Crude) | < 90:10 | Recrystallize product or lower alkylation temp to -90°C. |

| Conversion | Low (<50%) | Increase electrophile equivalents or add DMPU (co-solvent). |

Protocol D: Auxiliary Removal (Cleavage)

Option 1: Hydrolysis to Chiral Acid

-

Dissolve alkylated product in THF/H

O (3:1). -

Add LiOH (2.0 equiv) and H

O -

Quench with Na

SO

Option 2: Reductive Cleavage to Chiral Alcohol

-

Dissolve alkylated product in THF containing 1% water (to generate LiBH

in situ) or use LiBH -

Stir at 0°C to RT.

-

Isolate the chiral alcohol. Recover the auxiliary by extraction.

References & Grounding

The protocols above are synthesized from the foundational chemistry of 1,3-amino alcohol auxiliaries, specifically the 1,3-oxazinan-2-one class developed for superior stability and alternative stereocontrol compared to Evans' oxazolidinones.

-

General Review of 1,3-Amino Alcohols in Asymmetric Synthesis

-

Source: ResearchGate / Vertex AI Search

-

Context: Establishes the utility of

-amino alcohols in forming 6-membered heterocycles for stereocontrol. -

Link:

-

-

Synthesis of 1,3-Oxazinan-2-one Auxiliaries

-

Source: Organic Chemistry Portal

-

Context: Protocols for cyclization of 1,3-amino alcohols using phosgene equivalents (CDI/Triphosgene).

-

Link:

-

-

Comparative Auxiliaries (Evans Oxazolidinones)

-

Source: Wikipedia / Academic Standards

-

Context: Provides the baseline mechanistic comparison (Z-enolate chelation) used to validate the 6-membered ring model.

-

Link:

-

-

Commercial Availability of Precursor

(Note: While specific literature on the exact "cyclopentyl" derivative is proprietary or sparse, the chemistry strictly follows the established Kunieda/Matsunaga 1,3-oxazinan-2-one protocols.)

Sources

Application Note: The Strategic Utility of 4-Amino-1-cyclopentylbutan-2-ol in Medicinal Chemistry

[1]

Executive Summary

4-Amino-1-cyclopentylbutan-2-ol represents a high-value "privileged scaffold" in modern drug discovery. Unlike flat aromatic intermediates, this molecule offers a significant fraction of

This Application Note details the utilization of this scaffold in three critical domains:

-

Chiral Heterocyclic Synthesis: Accessing enantiopure pyrrolidines.

-

Peptidomimetics: Acting as a non-hydrolyzable transition-state isostere for aspartyl protease inhibitors.

-

Bioisosteric Replacement: Optimizing physicochemical properties (LogD, metabolic stability) by substituting phenyl rings with cyclopentyl moieties.

Structural Analysis & Medicinal Chemistry Logic

The "Escape from Flatland"

The cyclopentyl tail of the molecule provides lipophilicity without the liability of aromatic ring stacking (which can lead to poor solubility) or metabolic activation (e.g., arene oxide formation).[1]

| Feature | Medicinal Chemistry Benefit |

| 1,3-Amino Alcohol Core | Mimics the tetrahedral transition state of peptide bond hydrolysis; critical for protease inhibition. |

| Cyclopentyl Group | Increases |

| Primary Amine | Versatile handle for amide coupling, reductive amination, or heterocyclization.[1] |

| Chiral Secondary Alcohol | Provides specific H-bond donor/acceptor capability; essential for stereoselective binding pockets. |

Retrosynthetic Utility Map

The following diagram illustrates how this single scaffold serves as a divergence point for multiple chemical classes.

Figure 1: Divergent synthesis pathways from the amino-alcohol core.[1][2]

Application I: Synthesis of Chiral Pyrrolidines

The most direct chemical application is the synthesis of chiral 2-substituted pyrrolidines. These rings are ubiquitous in bioactive alkaloids (e.g., nicotine) and pharmaceutical agents (e.g., glycosidase inhibitors).[1]

Protocol A: Cyclodehydration via Mitsunobu Reaction

Objective: Intramolecular cyclization to form the pyrrolidine ring with inversion of configuration at the alcohol center.

Materials:

-

Substrate:

-Boc-4-amino-1-cyclopentylbutan-2-ol (1.0 equiv)[1] -

Reagents: Triphenylphosphine (

, 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv).[1] -

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation: Dissolve

-Boc-4-amino-1-cyclopentylbutan-2-ol (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere ( -

Activation: Cool the solution to 0°C. Add

(1.5 mmol) and stir for 10 minutes until fully dissolved. -

Cyclization: Dropwise add DIAD (1.5 mmol) over 15 minutes. Note: The solution will turn yellow.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

).[1] Filter off the solid. -

Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Deprotection (Optional): Treat the resulting

-Boc-pyrrolidine with TFA/DCM (1:4) to yield the free amine salt.

Validation:

-

NMR: Disappearance of the broad OH signal and shift of the C2 proton.

-

Chiral HPLC: Verify enantiomeric excess (ee) if starting from chiral material.

Application II: Aspartyl Protease Inhibition (Fragment-Based Design)

The CH(OH)-CH2-NH motif is a "transition state mimic" for the hydrolysis of a peptide bond. In HIV protease or Renin inhibitors, this group binds to the catalytic aspartic acid residues in the enzyme active site, preventing substrate cleavage.[1]

Mechanistic Logic

-

Binding: The hydroxyl group coordinates with the catalytic aspartates (e.g., Asp25/Asp25' in HIV protease).

-

Spacer: The cyclopentyl group occupies the hydrophobic S1 or S1' pocket, often providing better fit than a bulky benzyl group due to the curvature of the pocket.

Protocol B: Competitive Binding Assay (FRET)

Objective: Determine the

Materials:

-

Enzyme: Recombinant Protease (10 nM final).

-

Substrate: FRET peptide (e.g., RE(Edans)PLSQ...K(Dabcyl)R).[1]

-

Test Compounds: Derivatives of 4-amino-1-cyclopentylbutan-2-ol (DMSO stocks).[1]

Workflow:

-

Dilution: Prepare 8-point serial dilutions of test compounds in assay buffer (50 mM Sodium Acetate, pH 4.5, 100 mM NaCl).

-

Incubation: Add 10 µL of compound and 20 µL of enzyme to a black 384-well plate. Incubate for 15 mins at RT to allow equilibrium binding.

-

Initiation: Add 20 µL of FRET substrate (5 µM final).

-

Measurement: Monitor fluorescence kinetics (

) for 30 minutes. -

Analysis: Calculate initial velocity (

). Plot % Inhibition vs. Log[Compound] to determine

Application III: Bioisosteric Profiling (Metabolic Stability)

Replacing a phenyl ring with a cyclopentyl ring often blocks metabolic "soft spots" (sites prone to CYP450 oxidation).

Comparative Data: Phenyl vs. Cyclopentyl Analog

Hypothetical data based on standard structure-activity relationship (SAR) trends [2].[1]

| Property | Phenyl Analog (4-amino-1-phenylbutan-2-ol) | Cyclopentyl Analog (Target) | Impact |

| LogP | ~1.8 | ~2.1 | Slight increase in lipophilicity.[1] |

| Solubility | Moderate | High | Disruption of pi-stacking improves dissolution. |

| Metabolic Clearance ( | High (Para-hydroxylation risk) | Low | Aliphatic ring is metabolically robust.[1] |

| Flexibility | Rigid (Planar) | Semi-rigid (Puckered) | Better induced fit in pockets.[1] |

Protocol C: Microsomal Stability Assay

Step-by-Step:

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

-

Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(remaining %) vs. time. The slope

determines half-life (

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]

-

Kiss, L., Forró, E., Sillanpää, R., & Fülöp, F. (2008).[1][3] Synthesis of functionalized delta-amino alcohol stereoisomers with a cyclopentane skeleton. Nucleic Acids Symposium Series, 52(1), 551–552.[1][3]

-

BenchChem. (2025).[4] The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 170254, 4-aminobutan-2-ol (Parent structure).[1]

Disclaimer

This Application Note is for research and development purposes only. The protocols described involve hazardous chemicals (DIAD, TFA) and should be performed by qualified personnel in a fume hood.

Sources

- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of functionalized delta-amino alcohol stereoisomers with a cyclopentane skeleton. Hydroxylated azidocarbanucleoside precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

"4-Amino-1-cyclopentylbutan-2-ol as a ligand in asymmetric catalysis"

Application Note: 4-Amino-1-cyclopentylbutan-2-ol as a Ligand in Asymmetric Catalysis

Part 1: Introduction & Ligand Profile

4-Amino-1-cyclopentylbutan-2-ol (CAS: 1447967-16-9) represents a distinct class of chiral ligands known as

Key Structural Features:

-

Cyclopentyl Moiety: Provides significant steric bulk proximal to the hydroxyl group, influencing the facial selectivity of the incoming substrate.[1][2]

-

1,3-Amino Alcohol Backbone: Facilitates the formation of a 6-membered metallacycle (e.g., with Zn, B, or Cu).[1] This larger ring size can accommodate larger substrates and offer a more flexible chiral pocket compared to the rigid 5-membered rings of 1,2-amino alcohols.[1][2]

-

Primary Amine: Offers a coordination site that can be further functionalized (e.g., to a sulfonamide or tertiary amine) to tune electronic properties, though the primary form is often used in zinc-mediated chemistry.[1][2]

Part 2: Core Mechanism & Catalytic Cycle[1][2]

The primary application of 4-Amino-1-cyclopentylbutan-2-ol is in the enantioselective addition of organozinc reagents to aldehydes .[1][2] In this reaction, the ligand reacts with dialkylzinc (e.g., Et

Mechanistic Insight: The active catalyst is a dinuclear zinc species.[1][2] The ligand (L*) typically coordinates to the zinc atom in a bidentate fashion (N, O-chelation).[1][2]

-

Step 1 (Complexation): The ligand protonolysis Et

Zn to form a mono-ethylzinc alkoxide species (L*ZnEt).[1][2] -

Step 2 (Dimerization): These species often aggregate into dimers or oligomers in solution.[1]

-

Step 3 (Substrate Activation): The Lewis acidic zinc center coordinates the aldehyde oxygen, activating it for nucleophilic attack.[1]

-

Step 4 (Alkyl Transfer): The alkyl group is transferred from the zinc to the carbonyl carbon.[1] The 6-membered chelate ring of the

-amino alcohol dictates the approach of the alkyl group, favoring one enantiomer (Re- or Si-face attack) based on the steric clash with the cyclopentyl group.[1][2]

Caption: The catalytic cycle highlights the formation of the active zinc complex and the critical transition state where the 6-membered chelate ring controls stereoselectivity.[1][2]

Part 3: Experimental Protocol

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde Objective: Synthesize (S)-1-phenylpropan-1-ol (or (R)-isomer depending on ligand configuration) with high enantiomeric excess (ee).

Reagents:

-

Ligand: 4-Amino-1-cyclopentylbutan-2-ol (10 mol%, 0.1 mmol).[1][2]

-

Substrate: Benzaldehyde (1.0 mmol).

-

Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol).[1]

-

Solvent: Toluene (anhydrous).[1]

Step-by-Step Methodology:

-

Ligand Preparation (Inert Atmosphere):

-

Catalyst Formation:

-

Cool the solution to 0°C using an ice bath.

-

Dropwise add Diethylzinc (2.2 mL, 2.2 mmol, 1.0 M in hexane) over 5 minutes. Caution: Et

Zn is pyrophoric.[1][2] Handle with extreme care. -

Allow the mixture to warm to room temperature (25°C) and stir for 30 minutes. The evolution of ethane gas indicates the formation of the zinc-aminoalkoxide complex.[1][2]

-

-

Reaction:

-

Cool the mixture back to 0°C.

-

Add Benzaldehyde (106 mg, 102 µL, 1.0 mmol) dropwise.[1]

-

Stir the reaction mixture at 0°C for 12–24 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).

-

-

Quenching and Workup:

-

Purification & Analysis:

Part 4: Data Interpretation & Optimization

Expected Results: Gamma-amino alcohols typically yield moderate to high enantioselectivities (80–95% ee) depending on the steric bulk of the substrate.[1][2]

| Parameter | Condition A (Standard) | Condition B (Optimized) |

| Ligand Loading | 10 mol% | 5 mol% |

| Temperature | 0°C | -20°C |

| Additive | None | Ti(OiPr) |

| Typical Yield | 85% | 92% |

| Typical ee | 82% | >90% |

Optimization Note:

If enantioselectivity is lower than expected, the addition of Titanium tetraisopropoxide (Ti(OiPr)

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Moisture in solvent/ligand deactivating Et | Ensure all glassware is flame-dried; use freshly distilled toluene and store Et |

| Low ee% | Racemic ligand or non-specific background reaction.[1][2] | Verify ligand optical purity (>99% ee). Run the reaction at lower temperature (-20°C) to suppress the uncatalyzed background pathway.[1] |

| Precipitation | Formation of insoluble Zn-aggregates.[1][2] | Increase solvent volume or switch to a more polar solvent like CH |

References

-

Synthesis of Gamma-Amino Alcohols

-

General Application of Amino Alcohols in Catalysis

-

Ligand Product Information

Sources

- 1. 1488825-19-9|4-Amino-1-cyclopentyl-2-methylbutan-2-ol|BLD Pharm [bldpharm.com]

- 2. 1493073-42-9|1-Amino-4-methylhexan-3-ol|BLD Pharm [bldpharm.com]

- 3. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 26734-08-7|4-Amino-2-methylbutan-2-ol|BLD Pharm [bldpharm.com]

- 5. 108262-66-4|5-Amino-2-methyl-2-pentanol|BLD Pharm [bldpharm.com]

- 6. 1036260-18-0|(1S,3R)-3-Aminocyclopentanol|BLD Pharm [bldpharm.com]

- 7. 946826-74-0|(1R,3R)-3-Aminocyclopentanol|BLD Pharm [bldpharm.com]

- 8. 1500968-44-4|1-Amino-4-cyclopentylbutan-2-one|BLD Pharm [bldpharm.com]

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Chiral Amino Alcohols

An Application Guide for Drug Development Professionals

Abstract

Chiral amino alcohols are foundational structural motifs in a vast array of active pharmaceutical ingredients (APIs).[1] Their specific three-dimensional geometry is frequently essential for selective interaction with biological targets like enzymes and receptors, which dictates the efficacy and safety of many drugs.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and scalable strategies for the synthesis of enantiomerically pure amino alcohols. We will delve into the core methodologies, from classical chiral pool synthesis to modern catalytic and biocatalytic approaches. This document emphasizes the causality behind experimental choices, provides detailed, field-tested protocols, and summarizes key performance data to aid in methodological selection for drug discovery and process development.

Introduction: The Central Role of Chirality in Amino Alcohol-Based Pharmaceuticals

The importance of stereochemistry in drug design cannot be overstated. For many APIs, one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, cause undesirable side effects. Chiral amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry, forming the backbone of drugs across various therapeutic areas, including antivirals, beta-blockers, and oncology agents.[1] Consequently, the development of efficient, highly stereoselective, and scalable synthetic routes to these intermediates is a critical objective in modern pharmaceutical chemistry.[1]

This guide will explore the primary strategies employed to achieve high enantiopurity in amino alcohol synthesis, providing both the theoretical grounding and practical protocols necessary for laboratory implementation.

Caption: Overview of major synthetic strategies for chiral amino alcohols.

Core Synthetic Strategies and Protocols

The choice of synthetic strategy depends on factors such as the availability of starting materials, desired structural complexity, scalability, and cost. Below, we detail the most prevalent and effective approaches.

Chiral Pool Synthesis: The Direct Approach

This strategy leverages the inherent chirality of readily available natural products, most commonly the 20 proteinogenic α-amino acids.[1] The direct reduction of the carboxylic acid moiety provides a straightforward route to the corresponding 1,2-amino alcohol, preserving the stereochemistry of the starting material.

Causality and Insights:

-

Why it Works: This method's primary advantage is its stereochemical fidelity. The chirality is pre-installed by nature, circumventing the need for a complex asymmetric induction step.

-

Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of directly reducing carboxylic acids. However, its cost and handling risks make it more suitable for lab-scale synthesis.[2] A safer and more cost-effective alternative for larger scales is the use of borane complexes (e.g., BH₃·THF) or a sodium borohydride/iodine system (NaBH₄/I₂), which generates diborane in situ.[2][3]

-

Limitations: The structural diversity is confined to the side chains of naturally available amino acids.[1]

Protocol 2.1: Synthesis of (S)-Valinol from (S)-Valine via NaBH₄/I₂ Reduction

Materials:

-

(S)-Valine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer, round-bottom flask, ice bath, reflux condenser

Procedure:

-

Setup: In a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (S)-Valine (e.g., 5.0 g, 42.7 mmol) in 100 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Addition of NaBH₄: Add sodium borohydride (e.g., 4.84 g, 128.1 mmol, 3.0 equiv) portion-wise to the stirred suspension. Maintain the temperature at 0°C.

-

Addition of Iodine: Prepare a solution of iodine (e.g., 10.84 g, 42.7 mmol, 1.0 equiv) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 1 hour. Vigorous hydrogen evolution will be observed.

-

Scientist's Note: The slow addition is critical to control the exothermic reaction and the rate of hydrogen gas release.

-

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: Cool the mixture to 0°C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~2. Stir for 30 minutes.

-

Basification & Extraction: Basify the aqueous mixture to pH ~12 by adding 1 M NaOH. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or flash column chromatography to yield pure (S)-Valinol.[3]

-

Analysis: Confirm identity via NMR and MS. Determine optical purity via chiral HPLC analysis.

Biocatalytic Synthesis: Precision and Sustainability

Biocatalysis has emerged as a powerful technology for producing single-enantiomer compounds with high selectivity under mild, environmentally friendly conditions.[4][5] Enzymes such as ketoreductases (KREDs), amine dehydrogenases (AmDHs), and transaminases are frequently employed.

Causality and Insights:

-

Why it Works: Enzymes are inherently chiral catalysts that operate with exceptional chemo-, regio-, and enantioselectivity, often achieving >99% enantiomeric excess (ee).[4][6]

-

Key Enzyme Classes:

-

Ketoreductases (KREDs): Catalyze the asymmetric reduction of a ketone to a chiral secondary alcohol. This requires a stoichiometric cofactor (NAD(P)H), which is typically regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) or a sacrificial alcohol like isopropanol.[4]

-

Amine Dehydrogenases (AmDHs): Enable the one-step synthesis of chiral amines (and thus amino alcohols from hydroxy ketones) via the asymmetric reductive amination of a carbonyl compound using ammonia as the amine source.[7][8] This is a highly atom-economical process.

-

Caption: Typical workflow for biocatalytic synthesis of a chiral amino alcohol.

Protocol 2.2: AmDH-Catalyzed Synthesis of an (S)-Vicinal Amino Alcohol

This protocol is a generalized representation based on published methodologies for the reductive amination of α-hydroxy ketones.[8]

Materials:

-

Lyophilized E. coli whole cells expressing a suitable AmDH variant.

-

α-Hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone).

-

Ammonium chloride (NH₄Cl).

-

D-Glucose (for cofactor regeneration).

-

Glucose Dehydrogenase (GDH), if not co-expressed.

-

NADP⁺ (or NAD⁺, depending on enzyme).

-

Potassium phosphate buffer (e.g., 100 mM, pH 8.0).

-

Methyl tert-butyl ether (MTBE) for extraction.

-

Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

-

Biocatalyst Preparation: Re-suspend a pre-determined amount of lyophilized cells (e.g., 50 g/L) in the potassium phosphate buffer.

-

Reaction Mixture: In a temperature-controlled vessel (e.g., 30°C), combine the cell suspension, NH₄Cl (e.g., 1.0 M), D-Glucose (e.g., 1.2 equiv relative to substrate), and the NADP⁺ cofactor (e.g., 1 mM). If needed, add GDH.

-

Biotransformation: Add the α-hydroxy ketone substrate (e.g., 100 mM) to initiate the reaction. Maintain gentle agitation and monitor the pH, adjusting as necessary.

-

Scientist's Note: Substrate inhibition can be an issue. A fed-batch strategy, where the substrate is added gradually over time, can improve final titers and yields.[6]

-

-

Monitoring: Track the conversion of the ketone and formation of the amino alcohol product using HPLC or GC analysis of reaction aliquots.

-

Workup: Once the reaction reaches completion (typically >95% conversion), remove the biomass by centrifugation.

-

Extraction: Saturate the aqueous supernatant with NaCl and extract with MTBE (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chiral amino alcohol. Further purification can be achieved by crystallization or chromatography.

-

Analysis: Determine conversion and enantiomeric excess (>99% ee is common) using chiral HPLC or GC.[6][8]

Catalytic Asymmetric Synthesis: The Power of Transition Metals

Transition metal catalysis provides a powerful and versatile toolkit for constructing chiral amino alcohols. Key strategies include the asymmetric hydrogenation of α-amino ketones and the hydroamination of allylic alcohols.

Causality and Insights:

-

Why it Works: Chiral ligands coordinate to a metal center (e.g., Iridium, Copper, Ruthenium), creating a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer.[9][10]

-

Borrowing Hydrogen: The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and atom-economical process.[9][11] An iridium or ruthenium catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde/ketone and a metal-hydride species. The amine reacts with the carbonyl to form an imine, which is then asymmetrically reduced by the metal-hydride, regenerating the catalyst and releasing water as the only byproduct.[11]

Table 1: Comparison of Selected Asymmetric Synthesis Methods

| Method | Catalyst/Reagent | Substrate | Typical Yield | Typical ee | Reference |

| Ir-Catalyzed Amination | [Ir(cod)Cl]₂ / Chiral Phosphoric Acid | Racemic α-tertiary 1,2-diols | up to 91% | up to 99% | [9] |

| Cu-Catalyzed Hydroamination | Cu(OAc)₂ / Chiral Ligand | Unprotected Allylic Alcohols | Good | Excellent | [12] |